molecular formula C7H8BrF3N2O B1482847 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2090849-67-3

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1482847
CAS No.: 2090849-67-3
M. Wt: 273.05 g/mol
InChI Key: BKUHAYVBIXWDBR-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a brominated pyrazole derivative featuring a trifluoromethyl group at position 3, a methyl group at position 5, and an ethanol moiety attached to the nitrogen at position 1 of the pyrazole ring. Its molecular formula is C₇H₈BrF₃N₂O, with a molecular weight of 289.06 g/mol. The compound’s structure combines electronegative substituents (Br, CF₃) with a polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and agrochemical research .

The ethanol group may improve solubility compared to non-polar analogs, facilitating downstream applications in drug formulation .

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2O/c1-4-5(8)6(7(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHAYVBIXWDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to influence its biological interactions.

Molecular Formula: C8H8BrF3N2O
CAS Number: 1005584-44-0
Molecular Weight: 287.03 g/mol

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound of interest has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on several cancer cell lines including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation through various pathways, including the activation of p53 and caspase cascades .

Cancer Type Cell Line IC50 Value (μM) Mechanism of Action
Breast CancerMDA-MB-23110.38Induction of apoptosis
Liver CancerHepG28.5Cell cycle arrest
Colorectal CancerHCT11612.0Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. For example, certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been documented. Some studies report that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for antibiotic development .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced the anticancer efficacy .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups like trifluoromethyl increased cytotoxicity against specific cancer cells while maintaining selectivity over normal cells .
  • In Vivo Studies : Animal models have shown that certain pyrazole derivatives can reduce tumor size and improve survival rates when administered at specific dosages, highlighting their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate for the development of pharmaceuticals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Case Studies :

  • A study demonstrated that pyrazole derivatives exhibit significant inhibition of certain cancer cell lines, suggesting that modifications to the pyrazole structure could enhance efficacy against tumors .

Agrochemical Development

The incorporation of halogenated groups like bromine and trifluoromethyl into organic compounds can significantly alter their biological activity. This property is beneficial in developing new agrochemicals with improved efficacy and reduced environmental impact.

Research Findings :

  • Research indicates that similar pyrazole compounds have been effective as fungicides and herbicides, showcasing potential for agricultural applications .

Material Science

Due to its unique chemical structure, this compound may serve as a precursor for synthesizing novel materials, including polymers and coatings with specific properties such as hydrophobicity or thermal stability.

Insights :

  • The trifluoromethyl group is known to impart desirable properties in materials, making this compound a candidate for developing advanced materials with tailored characteristics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Target Compound : 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol 3-CF₃, 4-Br, 5-CH₃ Ethanol C₇H₈BrF₃N₂O 289.06 Intermediate for antimicrobial agents; enhanced solubility due to hydroxyl group
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 3-CF₃, 4-Br, 5-CH₃ Acetic acid C₇H₆BrF₃N₂O₂ 303.04 Pharmaceutical intermediate; higher acidity influences reactivity
3-(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol 3-CH₃, 4-Br, 1-C₂H₅ Propanol C₉H₁₅BrN₂O 247.13 Longer alkyl chain may improve lipid solubility
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 4-Br, 5-BrCH₂, 2-aryl Ketone C₁₁H₈Br₂ClN₂O 411.36 Antimicrobial activity demonstrated in analogs
3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol 3-C₂H₅, 4-OPh, 5-OH Phenol, trifluoroethyl C₁₂H₁₁F₃N₂O₂ 280.23 Structural studies highlight π-stacking interactions

Key Differences and Implications

Functional Groups: The ethanol group in the target compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, the acetic acid derivative () is more acidic, which may limit cellular uptake but enhance binding to charged targets .

Substituent Effects :

  • Bromine at position 4 (target compound) enhances electrophilicity, making it reactive in cross-coupling reactions. Chlorophenyl analogs () show similar reactivity but with reduced steric hindrance .
  • Trifluoromethyl groups (target compound, ) contribute to metabolic stability and hydrophobic interactions in protein binding .

Biological Activity: Brominated pyrazoles (e.g., ) exhibit antimicrobial properties, suggesting the target compound could serve as a precursor for antibiotics . Phenol-containing derivatives () demonstrate strong intermolecular interactions, a trait that could be exploited in crystal engineering or drug formulation .

Research Findings

  • Synthetic Utility: The target compound’s ethanol group allows facile derivatization into esters or ethers, as seen in analogs like the acetic acid derivative () .
  • Thermodynamic Stability : Bromine and trifluoromethyl groups stabilize the pyrazole ring via electron-withdrawing effects, as confirmed by crystallographic studies in related compounds () .
  • Antimicrobial Potential: Structural parallels to brominated pyrazoles with demonstrated activity () suggest the target compound could be optimized for similar applications .

Preparation Methods

Synthesis of the Pyrazole Core with Trifluoromethyl and Bromine Substituents

The key intermediate for the target compound is a 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be synthesized via cyclocondensation and selective bromination steps:

  • Cyclocondensation Reaction : Starting from 1,1,1-trifluoro-4-methoxy-alken-2-ones and methylhydrazine derivatives, the pyrazole ring is formed by condensation under mild acidic conditions (e.g., acetic acid) at room temperature or slightly elevated temperatures (up to 80 °C). This step yields methyl-substituted trifluoromethyl pyrazoles with high selectivity.

  • Selective Bromination : The pyrazole intermediate is selectively brominated at the 4-position using N-bromosuccinimide (NBS). The reaction conditions are optimized to avoid dibromination or undesired substitution on other aromatic rings. For example, bromination of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with NBS yields the 4-bromo derivative in high yield (up to 92%).

Step Reagents/Conditions Outcome Yield (%) Notes
Cyclocondensation 1,1,1-trifluoro-4-methoxy-alken-2-one + methylhydrazine, AcOH, 25-80 °C Formation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole ~85-90 High selectivity for desired isomer
Bromination NBS, solvent (e.g., AcOH or suitable organic solvent), room temperature 4-bromo substitution on pyrazole ring 38-92 Selectivity depends on substituents on pyrazole

Introduction of the Ethan-1-ol Side Chain at N-1 Position

The ethan-1-ol moiety attached at the N-1 position of the pyrazole ring can be introduced through nucleophilic substitution or alkylation methods:

  • N-Alkylation with 2-bromoethanol or Ethylene Oxide : The pyrazole nitrogen can be alkylated using 2-bromoethanol under basic conditions or via ring-opening of ethylene oxide in the presence of the pyrazole. This step requires controlled conditions to avoid over-alkylation or side reactions.

  • Alternative Approaches : Some methods involve the preparation of 1-(2-hydroxyethyl)pyrazoles by reacting pyrazole anions with ethylene oxide or its derivatives, followed by purification.

Summary Table of Preparation Steps and Conditions

Preparation Stage Reagents/Conditions Yield (%) Remarks
Pyrazole ring formation 1,1,1-trifluoro-4-methoxy-alken-2-one + methylhydrazine, AcOH, 25-80 °C 85-90 High selectivity for 5-methyl-3-(trifluoromethyl)pyrazole
Bromination at 4-position NBS, room temperature 38-92 Selectivity influenced by substituents; optimized for mono-bromination
N-Alkylation with ethan-1-ol moiety 2-bromoethanol or ethylene oxide, base (e.g., K2CO3), solvent (e.g., DMF) Variable Standard N-alkylation; conditions must prevent over-alkylation
Optional cross-coupling for functionalization Pd catalyst, XPhos ligand, Sonogashira conditions Up to 72 Enables further substitution on 4-bromo position

Research Findings and Notes

  • The cyclocondensation and bromination steps are well-established with high yields and selectivity, critical for obtaining the desired substitution pattern on the pyrazole ring.

  • The presence of the trifluoromethyl group on the pyrazole ring significantly influences reactivity, especially in cross-coupling reactions, requiring specific ligands and conditions to achieve good yields.

  • The N-alkylation step to introduce the ethan-1-ol substituent is a common synthetic transformation; however, it requires careful control to avoid side reactions.

  • Overall, the synthetic route to 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol involves modular and adaptable steps, allowing for functional group tolerance and optimization based on the desired final compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted pyrazole intermediates. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a common approach for similar pyrazole derivatives . Optimization may involve adjusting stoichiometric ratios, solvent systems (e.g., ethanol or DMF), and reaction duration. TLC monitoring is critical to track reaction progress, followed by acidification (e.g., HCl) and recrystallization (e.g., ethanol) for purification .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which can improve membrane permeability. Spectroscopic techniques (e.g., IR, ¹H/¹³C NMR) and computational models (e.g., DFT calculations) are used to study its electronic effects on the pyrazole ring. For instance, IR analysis of C-F stretching (~1100–1200 cm⁻¹) and NMR chemical shifts (δ ~110–125 ppm for ¹⁹F) provide insights into electronic perturbations .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹ for the ethanol moiety) .
  • NMR (¹H/¹³C/¹⁹F) : Resolves substituent positions on the pyrazole ring (e.g., methyl protons at δ ~2.3 ppm, trifluoromethyl at δ ~70–75 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). A systematic approach includes:

  • Dose-Response Analysis : Testing multiple concentrations to establish EC₅₀/IC₅₀ values .
  • Control Standardization : Using reference antibiotics (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to normalize results .
  • Statistical Validation : Applying ANOVA or t-tests to assess significance across replicates .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in pharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Modifying substituents (e.g., replacing bromo with chloro or varying the ethanol chain length) to test SAR .
  • Computational Docking : Using software like AutoDock to predict binding affinities with target proteins (e.g., microbial enzymes or receptors) .
  • In Vitro/In Vivo Correlation : Validating computational predictions with enzyme inhibition assays (e.g., MIC tests for antimicrobial activity) .

Q. How can X-ray crystallography address challenges in structural confirmation when spectroscopic data is ambiguous?

  • Methodological Answer : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning and stereochemistry. For example, bond-length analysis (C-Br: ~1.9 Å, C-CF₃: ~1.5 Å) and dihedral angles between the pyrazole ring and ethanol chain provide definitive structural confirmation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, enhancing precision .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol

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